3-Methoxy-1,2,4-triazine
Overview
Description
3-Methoxy-1,2,4-triazine is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science
Mechanism of Action
Target of Action
3-Methoxy-1,2,4-triazine is a derivative of the 1,2,4-triazine family . The primary targets of 1,2,4-triazine derivatives are diverse and include various enzymes and receptors involved in cellular processes . For instance, some 1,2,4-triazine derivatives have been found to inhibit enzymes like acetolactate synthase . .
Mode of Action
Triazine derivatives are known to interact with their targets through various mechanisms, such as electrostatic interactions . They can interfere with various signaling pathways to induce cell death . The specific interaction of this compound with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
1,2,4-triazine derivatives have been reported to affect a variety of biological pathways, including antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Result of Action
Some 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities, including antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with hydrazine hydrate, followed by cyclization to form the desired this compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The triazine ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Cycloaddition Reactions: Dienophiles and catalysts such as Lewis acids are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Scientific Research Applications
3-Methoxy-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as flame retardants.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 1,3,5-Triazine
Uniqueness
3-Methoxy-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-methoxy-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-8-4-5-2-3-6-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNOIJVSYNGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301715 | |
Record name | 3-methoxy-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28735-22-0 | |
Record name | 3-Methoxy-1,2,4-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28735-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 146047 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28735-22-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1,2,4-triazine-N-oxides be synthesized from 3-Methoxy-1,2,4-triazine?
A: According to the research by [], 3-Methoxy-1,2,4-triazines can be converted into their corresponding 1-N-oxides by reacting with perbenzoic acid. These 1-N-oxides can then be further reacted with hydrazine to substitute the methoxy group with hydrazine, yielding 3-hydrazino-1,2,4-triazine-1-oxides. Subsequent oxidation with permanganate leads to the formation of the corresponding 1,2,4-triazine-N-oxides without the methoxy substituent.
Q2: Are there alternative synthetic routes to obtain 1,2,4-triazine-N-oxides besides using this compound as a precursor?
A: Yes, the research indicates that 1,2,4-triazine-N-oxides can also be synthesized directly from the corresponding 1,2,4-triazines without the 3-methoxy substituent []. This is achieved by reacting the unsubstituted 1,2,4-triazines with perbenzoic acid, resulting in the formation of the desired 1-N-oxides. This suggests that the presence of the methoxy group is not a prerequisite for N-oxidation in this class of compounds.
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